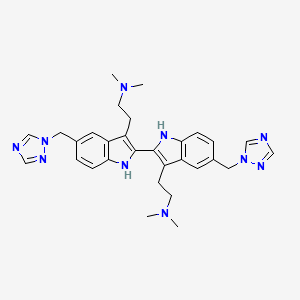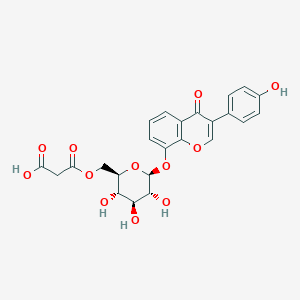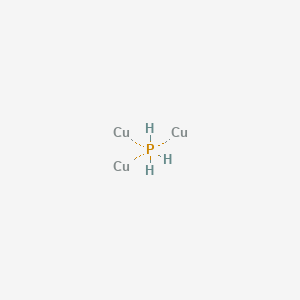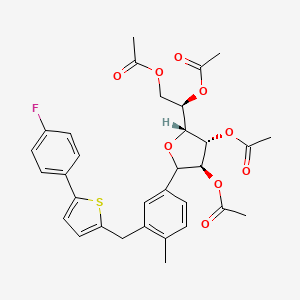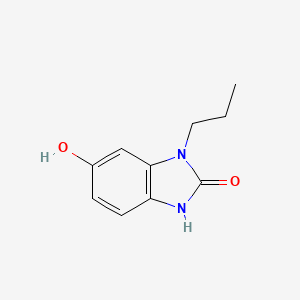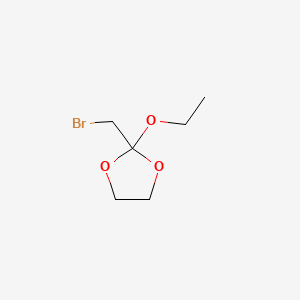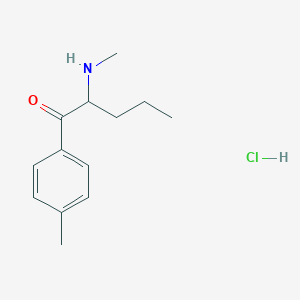
4-Methylpentedrone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentedrone Hydrochloride, also known as 4-Methyl-α-methylamino-valerophenone hydrochloride, is a stimulant drug belonging to the cathinone class. It is a designer drug that has been sold online and is known for its psychoactive properties. This compound is a higher homolog of 4-methylmethcathinone (mephedrone) and 4-methylbuphedrone, and it can also be viewed as the methylamino analog of pyrovalerone .
Vorbereitungsmethoden
The synthesis of 4-Methylpentedrone Hydrochloride involves several steps:
Analyse Chemischer Reaktionen
4-Methylpentedrone Hydrochloride undergoes various chemical reactions:
Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.
Major Products: Oxidation of 4-Methylpentedrone can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methylpentedrone Hydrochloride has several scientific research applications:
Wirkmechanismus
4-Methylpentedrone Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. This mechanism involves blocking the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation and euphoria . The molecular targets include the norepinephrine and dopamine transporters, which are crucial for the compound’s psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
4-Methylpentedrone Hydrochloride can be compared with other similar compounds:
Similar Compounds: 4-Methylmethcathinone (mephedrone), 4-Methylbuphedrone, and pyrovalerone are structurally related to 4-Methylpentedrone.
Uniqueness: this compound is unique due to its specific substitution pattern and its potent stimulant effects.
Eigenschaften
Molekularformel |
C13H20ClNO |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
2-(methylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H |
InChI-Schlüssel |
WAZUVZLQZASDGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


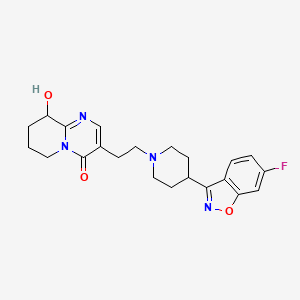
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

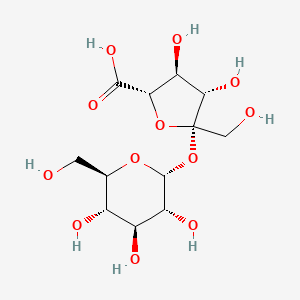

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
